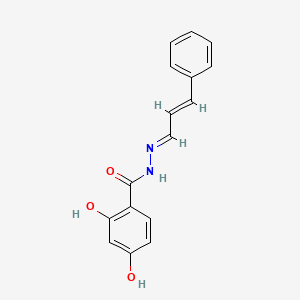![molecular formula C17H16ClN3 B15082590 2-Butyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15082590.png)
2-Butyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound with a complex structure that includes a pyrido[1,2-a]benzimidazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzimidazole with a suitable alkylating agent, followed by chlorination and subsequent cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of heterocyclic synthesis, including the use of high-purity reagents and controlled reaction environments, would apply.
化学反应分析
Types of Reactions
2-Butyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups such as alkyl or aryl groups.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-Butyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is not well-understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. These interactions could modulate the activity of the target molecules and lead to various biological effects .
相似化合物的比较
Similar Compounds
2-Butyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile: This compound itself.
2-Allyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile: A similar compound with an allyl group instead of a butyl group.
1-(Benzylamino)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile: A derivative with a benzylamino group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a butyl group and a chloro group, which can influence its chemical reactivity and biological activity.
属性
分子式 |
C17H16ClN3 |
|---|---|
分子量 |
297.8 g/mol |
IUPAC 名称 |
2-butyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C17H16ClN3/c1-3-4-7-12-11(2)13(10-19)17-20-14-8-5-6-9-15(14)21(17)16(12)18/h5-6,8-9H,3-4,7H2,1-2H3 |
InChI 键 |
ARRBGEGHOMQGRB-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B15082514.png)

![4-({[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B15082529.png)

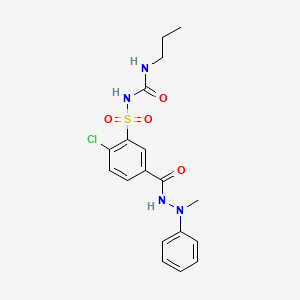
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15082551.png)

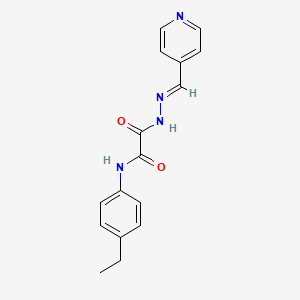
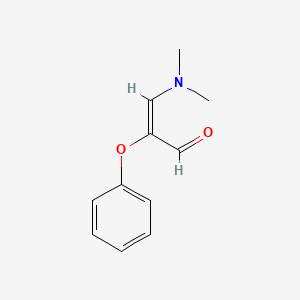
![(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15082574.png)
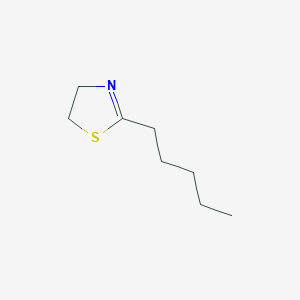
![N-[2-[(2E)-2-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dichlorobenzamide](/img/structure/B15082592.png)
